molecular formula C14H19NO2 B1414860 N-(2-acetylphenyl)-4-methylpentanamide CAS No. 1042640-27-6

N-(2-acetylphenyl)-4-methylpentanamide

Cat. No.: B1414860
CAS No.: 1042640-27-6
M. Wt: 233.31 g/mol
InChI Key: CYBDNUNLWQQOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetylphenyl)-4-methylpentanamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetylphenyl)-4-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetylphenyl)-4-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-acetylphenyl)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDNUNLWQQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Landscape of a Niche Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-acetylphenyl)-4-methylpentanamide

Consequently, this document is constructed with the expertise of a senior application scientist, leveraging established principles of organic chemistry and drawing upon data from closely related, well-documented structural analogs. The core of this guide is built upon the known chemistry of the 2-aminoacetophenone scaffold, providing a robust and scientifically grounded framework for researchers, scientists, and drug development professionals interested in this class of compounds. The insights and protocols herein are designed to be broadly applicable to the synthesis, characterization, and potential applications of N-(2-acetylphenyl) amides.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of N-(2-acetylphenyl)-4-methylpentanamide can be predicted based on its constituent functional groups: an aromatic ketone, a secondary amide, and a branched alkyl chain. These features will govern its solubility, polarity, and potential for intermolecular interactions.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₅H₂₁NO₂Based on structural components.
Molecular Weight 247.33 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidTypical for aromatic ketones and amides.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; likely insoluble in water.The amide and ketone groups provide polarity, while the phenyl ring and alkyl chain contribute to lipophilicity.
Hydrogen Bond Donor 1 (Amide N-H)The secondary amide provides a hydrogen bond donor.
Hydrogen Bond Acceptor 2 (Amide C=O, Ketone C=O)The carbonyl oxygens of the amide and ketone act as hydrogen bond acceptors.
LogP (Predicted) ~3.5 - 4.5The significant hydrocarbon character from the phenyl ring and the 4-methylpentyl group suggests a relatively high lipophilicity.

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to N-(2-acetylphenyl)-4-methylpentanamide involves the N-acylation of 2-aminoacetophenone with a suitable acylating agent, such as 4-methylpentanoyl chloride.

Core Causality in Synthetic Design

The choice of this synthetic pathway is dictated by the chemical nature of the starting materials. 2-Aminoacetophenone possesses a nucleophilic amino group that readily reacts with electrophilic acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize N-(2-acetylphenyl)-4-methylpentanamide via N-acylation of 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone (CAS: 551-93-9)

  • 4-Methylpentanoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 4-methylpentanoyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-(2-acetylphenyl)-4-methylpentanamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminoacetophenone 2-Aminoacetophenone Reaction_Mixture Combine in DCM at 0 °C 2-Aminoacetophenone->Reaction_Mixture 4-Methylpentanoyl_chloride 4-Methylpentanoyl_chloride 4-Methylpentanoyl_chloride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Stirring Stir at RT for 4-6h Reaction_Mixture->Stirring Washing Wash with NaHCO₃, H₂O, Brine Stirring->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product N-(2-acetylphenyl)-4-methylpentanamide Purification->Final_Product

Caption: Synthetic workflow for N-(2-acetylphenyl)-4-methylpentanamide.

Spectroscopic Characterization: A Predictive Fingerprint

The structure of N-(2-acetylphenyl)-4-methylpentanamide can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.[1]

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

  • C-H Stretches: Peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretches and below 3000 cm⁻¹ for aliphatic C-H stretches.

  • C=O Stretches: Two distinct, strong absorption bands in the carbonyl region (1700-1650 cm⁻¹). The ketone carbonyl will likely appear around 1680 cm⁻¹, while the amide I band (primarily C=O stretch) will be observed around 1660 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1550-1530 cm⁻¹ corresponding to the N-H bending vibration coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will fully elucidate the carbon-hydrogen framework.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

ProtonsMultiplicityChemical Shift (ppm)Notes
Amide N-H broad singlet8.5 - 9.5Chemical shift is concentration and solvent dependent.
Aromatic H 'smultiplet7.0 - 8.0Four protons on the phenyl ring will show distinct splitting patterns.
Acetyl CHsinglet~2.6Singlet for the methyl group of the acetyl moiety.
-CH ₂-C=O (amide)triplet~2.4Methylene group adjacent to the amide carbonyl.
-CH (CH₃)₂multiplet~1.7Methine proton of the isobutyl group.
-CH ₂-CH(CH₃)₂multiplet~1.5Methylene group in the pentanamide chain.
-CH(CH ₃)₂doublet~0.9Two equivalent methyl groups will appear as a doublet.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

CarbonChemical Shift (ppm)
Ketone C =O~200
Amide C =O~172
Aromatic C 's120 - 140
Acetyl C H₃~28
Amide α-C H₂~38
Pentanamide chain C 's22 - 35
Isobutyl C H₃'s~22.5

Applications and Research Directions

The N-(2-acetylphenyl)amide scaffold is a versatile building block in medicinal chemistry and organic synthesis.

Precursor for Heterocyclic Synthesis

The ortho-disposition of the acetyl and amide functionalities in N-(2-acetylphenyl)-4-methylpentanamide makes it an excellent precursor for intramolecular cyclization reactions. One of the most notable applications is in the Friedländer synthesis of quinolines, which are important heterocyclic motifs in many pharmaceuticals.[2] The reaction involves the base- or acid-catalyzed condensation of the enolizable ketone with the amide nitrogen, followed by dehydration to form the quinoline ring system.

FriedlanderSynthesis Reactant N-(2-acetylphenyl)-4-methylpentanamide Condition Base or Acid Catalyst | Heat Reactant->Condition Product Substituted Quinolone Condition->Product Intramolecular Cyclization

Caption: Potential Friedländer synthesis of a quinolone from the title compound.

Role in Drug Discovery as a Bioisostere

In drug development, the strategic replacement of functional groups with others that have similar physical or chemical properties (bioisosteres) is a common practice to improve a drug candidate's profile.[3][4] The amide bond is a central feature of many biologically active molecules but can be susceptible to metabolic cleavage by proteases.[5] The N-(2-acetylphenyl)amide moiety can be considered a bioisosteric replacement for other structures in lead optimization. The specific conformation and electronic properties of this scaffold could offer advantages in terms of metabolic stability, target binding, and pharmacokinetic properties.[6]

Safety and Handling

While specific toxicity data for N-(2-acetylphenyl)-4-methylpentanamide is not available, a safety protocol can be established based on the known hazards of its precursor, 2-aminoacetophenone, and general principles for handling organic research chemicals.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move the person into fresh air.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek medical attention.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation.
  • ChemicalBook. (n.d.). 2-Aminoacetophenone synthesis.
  • Semantic Scholar. (n.d.). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
  • Scilit. (2017). Physicochemical Properties of Amino Acid Surfactants and Their Use in Dyeing with Natural Plant Dyes.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • PubMed. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases.
  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Fisher Scientific. (2025). 2`-Aminoacetophenone Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
  • Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Benchchem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Angelfire. (n.d.). material safety data sheet - 2-amino acetophenone.
  • Benchchem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers.
  • University of Waterloo. (2012). Application of Bioisosteres in Drug Design.
  • CPAChem. (2023). Safety data sheet.
  • ResearchGate. (2007). NMR Spectra of Anilines.
  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • CDH Fine Chemical. (n.d.). 2-AMINO ACETOPHENONE CAS No 551-93-9.

Sources

A Technical Guide to N-(2-acetylphenyl)-4-methylpentanamide: Synthesis, Characterization, and Potential Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-acetylphenyl)-4-methylpentanamide, a novel synthetic compound with significant potential in various research domains. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and analogous compound activities, outlines a robust synthetic pathway, proposes key characterization methodologies, and details promising avenues for research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic and synthetic utility of novel N-acyl-2-aminoacetophenone derivatives. We will delve into its potential as an anti-inflammatory, analgesic, and anti-cancer agent, providing detailed, self-validating experimental protocols to empower researchers in their investigations.

Introduction: The Rationale for N-(2-acetylphenyl)-4-methylpentanamide

The N-acyl-2-aminoacetophenone scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of both a ketone and an amide functionality on an aromatic ring offers unique opportunities for molecular interactions with biological targets. N-(2-acetylphenyl)-4-methylpentanamide combines this versatile core with a 4-methylpentanamide side chain, introducing lipophilicity and specific steric bulk that may enhance binding to target proteins and improve pharmacokinetic properties.

The synthesis of this compound is conceptually straightforward, leveraging the reactivity of 2-aminoacetophenone, a readily available and versatile building block in organic synthesis.[1] This guide will first detail a reliable synthetic protocol for N-(2-acetylphenyl)-4-methylpentanamide, followed by a discussion of its potential research applications, drawing parallels from the known biological activities of related acetamide and acylhydrazone compounds, which include anti-inflammatory, antioxidant, and antiproliferative effects.[2][3][4]

Synthesis and Characterization

A logical and efficient synthetic route to N-(2-acetylphenyl)-4-methylpentanamide involves the acylation of 2-aminoacetophenone with 4-methylpentanoyl chloride.

Proposed Synthetic Pathway

The synthesis can be achieved through a standard nucleophilic acyl substitution reaction. The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylpentanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct.

Reaction Scheme:

synthesis reactant1 2-Aminoacetophenone reagents Triethylamine, DCM Room Temperature reactant1->reagents reactant2 4-Methylpentanoyl chloride reactant2->reagents product N-(2-acetylphenyl)-4-methylpentanamide reagents->product

Caption: Proposed synthesis of N-(2-acetylphenyl)-4-methylpentanamide.

Detailed Experimental Protocol

Materials:

  • 2-Aminoacetophenone

  • 4-Methylpentanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-methylpentanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(2-acetylphenyl)-4-methylpentanamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Peaks corresponding to aromatic protons, the acetyl methyl group, the amide N-H proton, and protons of the 4-methylpentanoyl group.
¹³C NMR Resonances for the two carbonyl carbons (acetyl and amide), aromatic carbons, and aliphatic carbons of the 4-methylpentanoyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₉NO₂ (233.14 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretches (ketone and amide), and aromatic C-H stretches.
Melting Point A sharp melting point range, indicative of high purity.

Potential Research Applications

Based on the activities of structurally similar molecules, N-(2-acetylphenyl)-4-methylpentanamide is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Scientific Rationale: Many N-acyl and acetamide derivatives exhibit anti-inflammatory and analgesic properties.[5] The mechanism of action could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB. N-Acylethanolamines, which share structural similarities, are known to have anti-inflammatory effects.[6]

Proposed Experimental Workflow:

anti_inflammatory_workflow A In vitro COX-1/COX-2 Inhibition Assay B LPS-stimulated Macrophage Assay (Measure NO, PGE₂, TNF-α, IL-6) A->B C In vivo Carrageenan-induced Paw Edema Model (Assess anti-inflammatory effect) B->C D In vivo Acetic Acid-induced Writhing Test (Assess analgesic effect) B->D

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Detailed Protocol: Lipopolysaccharide (LPS)-stimulated Macrophage Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of N-(2-acetylphenyl)-4-methylpentanamide (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Prostaglandin E₂ (PGE₂) Measurement: Measure PGE₂ levels in the supernatant using an appropriate immunoassay kit.

  • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

Anticancer Activity

Scientific Rationale: Numerous acetamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases involved in cancer cell proliferation and survival.

Proposed Experimental Workflow:

anticancer_workflow A MTT/SRB Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C D Western Blot Analysis for Apoptotic Markers (e.g., Caspase-3, PARP, Bcl-2 family) C->D

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed a selected cancer cell line (e.g., HCT116) in 6-well plates. Once they reach 70-80% confluency, treat them with the IC₅₀ concentration of N-(2-acetylphenyl)-4-methylpentanamide (determined from the MTT assay) for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software to determine if the compound induces cell cycle arrest at a specific phase.

Conclusion

N-(2-acetylphenyl)-4-methylpentanamide represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis, characterization, and the investigation of its potential therapeutic applications. The detailed experimental protocols are designed to be robust and self-validating, enabling researchers to rigorously assess the biological activities of this novel compound. The exploration of such N-acyl-2-aminoacetophenone derivatives could lead to the discovery of new lead compounds for the development of future therapeutics.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. (n.d.).
  • N-acetyl-N-(4-methylphenyl)acetamide | C11H13NO2 | CID 344866 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-(2-acetyl-4-methylphenyl)acetamide | C11H13NO2 | CID 13808760 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.).
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Acylhydrazones and Their Biological Activity: A Review - PMC. (2022, December 9). Retrieved February 3, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Acylhydrazones and Their Biological Activity: A Review - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN107162923B - A kind of preparation method of o-aminoacetophenone - Google Patents. (n.d.).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-Acylhydrazones as drugs - PubMed. (2018, September 15). Retrieved February 3, 2026, from [Link]

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents. (n.d.).
  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-Methylpentanamide | C6H13NO | CID 22591 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl) - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9) - Cheméo. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to Target Identification Studies of N-(2-acetylphenyl)-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's cellular target is a critical step in drug discovery and chemical biology, transforming a bioactive compound with an interesting phenotype into a valuable tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of a novel compound, N-(2-acetylphenyl)-4-methylpentanamide. Assuming the discovery of this molecule through a phenotypic screen, we will traverse the necessary journey from initial hypothesis generation to robust target validation. This document is structured not as a rigid protocol, but as a dynamic, logical workflow, empowering researchers to make informed decisions and navigate the complexities of target identification. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative, field-proven methodologies.

Introduction: The Enigma of N-(2-acetylphenyl)-4-methylpentanamide

N-(2-acetylphenyl)-4-methylpentanamide is a synthetic small molecule with a yet-to-be-determined biological function. Its discovery, hypothetically, stems from a phenotypic screen where it elicited a significant and reproducible cellular response (e.g., inhibition of cancer cell proliferation, modulation of an inflammatory cytokine release, etc.). While the phenotypic effect is clear, the underlying mechanism of action (MoA) and the direct molecular target(s) remain unknown. Elucidating these is paramount to advancing this molecule as a chemical probe or a therapeutic candidate.

This guide will outline a multi-pronged strategy for identifying the protein targets of N-(2-acetylphenyl)-4-methylpentanamide. The core philosophy is to employ orthogonal approaches that, when integrated, provide a high-confidence view of the compound's interactions within the cellular environment. We will explore both label-free and affinity-based proteomic techniques, complemented by computational and genetic validation methods.

Foundational Work: Validating the Phenotype and Assessing Druggability

Before embarking on extensive target identification, it is crucial to rigorously characterize the initial phenotypic observation. This foundational data provides the benchmark against which all subsequent target engagement studies will be measured.

Quantitative Phenotypic Analysis

The initial screening hit must be confirmed with resynthesized, highly purified N-(2-acetylphenyl)-4-methylpentanamide to rule out artifacts from impurities. A dose-response curve should be generated to determine key quantitative parameters.

ParameterDescriptionExperimental Method
EC₅₀/IC₅₀ The concentration of the compound that produces 50% of the maximal effect or inhibition.Titration of the compound in the primary phenotypic assay (e.g., cell viability assay, ELISA).
Maximum Effect The maximal response achievable with the compound.As above.
On-target Potency The potency of the compound in a cellular context.As above.
Initial Druggability Assessment

A preliminary computational assessment of N-(2-acetylphenyl)-4-methylpentanamide can provide insights into its potential as a drug candidate and guide subsequent experiments.

PropertyValue (Predicted)Significance
Molecular Weight ~247.32 g/mol Within Lipinski's rule of five (<500), suggesting good absorption/permeation.
LogP ~2.8Indicates good membrane permeability.
Hydrogen Bond Donors 1Compliant with Lipinski's rules.
Hydrogen Bond Acceptors 2Compliant with Lipinski's rules.

These values are illustrative and should be calculated using appropriate cheminformatics software.

Label-Free Approaches: Interrogating the Target in its Native State

Label-free methods are often the preferred starting point as they do not require chemical modification of the small molecule, which can sometimes alter its binding properties.[1] These techniques rely on the principle that ligand binding can induce a measurable change in the physical properties of the target protein.[1]

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to a protein typically increases the protein's thermal stability.[2][3] TPP combines this thermal shift concept with quantitative mass spectrometry to identify proteins that are stabilized by the compound across the proteome.[2][3]

Workflow Rationale: By heating cell lysates or intact cells treated with N-(2-acetylphenyl)-4-methylpentanamide to various temperatures, we can identify proteins that remain soluble at higher temperatures compared to a vehicle control. This thermal stabilization is a strong indicator of direct binding.

Experimental Protocol: TPP in Intact Cells

  • Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with N-(2-acetylphenyl)-4-methylpentanamide (at a concentration ~10-50x IC₅₀) and a vehicle control (e.g., DMSO) for a defined period.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.

  • Lysis and Ultracentrifugation: Lyse the cells by freeze-thawing. Separate the soluble (un-denatured) proteins from the precipitated (denatured) proteins by ultracentrifugation.

  • Protein Digestion and TMT Labeling: Collect the supernatant. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins. For each protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve". Proteins that show a significant shift in their melting curve in the presence of N-(2-acetylphenyl)-4-methylpentanamide are considered potential targets.

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis cells Cell Culture treat Treat with Compound or Vehicle cells->treat heat Heat Aliquots to Different Temperatures treat->heat lyse Lysis & Ultracentrifugation heat->lyse digest Protein Digestion & TMT Labeling lyse->digest ms LC-MS/MS digest->ms data Data Analysis: Identify Melting Shifts ms->data

Caption: Workflow for Thermal Proteome Profiling (TPP).

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to TPP, DARTS operates on the principle that a small molecule binding to a protein can stabilize its conformation.[4][5] However, instead of thermal denaturation, DARTS measures the protein's resistance to proteolytic degradation.[4][5][6]

Workflow Rationale: Proteins that are bound by N-(2-acetylphenyl)-4-methylpentanamide will be protected from digestion by a protease (like pronase or thermolysin). By comparing the protein bands on a gel or through mass spectrometry between treated and untreated samples, we can identify these protected proteins.[7]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Compound Incubation: Incubate aliquots of the lysate with N-(2-acetylphenyl)-4-methylpentanamide and a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a specific time. The optimal protease concentration and digestion time should be determined empirically.

  • Quenching and SDS-PAGE: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Identification:

    • Gel-based: Stain the gel (e.g., with Coomassie or silver stain). Excise bands that are present or more intense in the compound-treated lane compared to the control. Identify the proteins by mass spectrometry.

    • LC-MS/MS-based: Digest the entire protein sample and analyze by quantitative mass spectrometry to identify proteins that are less degraded in the presence of the compound.

DARTS_Workflow cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis lysate Prepare Cell Lysate treat_compound Incubate with Compound lysate->treat_compound treat_vehicle Incubate with Vehicle lysate->treat_vehicle digest_compound Add Protease treat_compound->digest_compound digest_vehicle Add Protease treat_vehicle->digest_vehicle sds_page SDS-PAGE digest_compound->sds_page digest_vehicle->sds_page mass_spec LC-MS/MS sds_page->mass_spec Excise Bands

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Affinity-Based Proteomics: Fishing for Targets

Affinity-based approaches use a modified version of the small molecule as "bait" to capture its binding partners from a cell lysate.[1][8] This is a powerful technique but requires careful design of the affinity probe to ensure it retains its biological activity.

Design and Synthesis of an Affinity Probe

Principle: A linker is attached to a position on N-(2-acetylphenyl)-4-methylpentanamide that is non-essential for its biological activity. A reporter tag, such as biotin, is then conjugated to this linker.[8]

Workflow Rationale: The biotinylated probe is immobilized on streptavidin-coated beads. When a cell lysate is passed over these beads, proteins that bind to the compound are captured and can be identified by mass spectrometry.[8][9]

Synthesis Strategy:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of N-(2-acetylphenyl)-4-methylpentanamide with modifications at different positions to identify sites where a linker can be attached without losing phenotypic activity.

  • Linker Attachment: Choose a suitable linker (e.g., a polyethylene glycol (PEG) chain) to minimize steric hindrance.

  • Biotinylation: Conjugate biotin to the end of the linker.

  • Activity Confirmation: Confirm that the final biotinylated probe retains its biological activity in the primary phenotypic assay.

Affinity Purification-Mass Spectrometry (AP-MS)

Experimental Protocol: AP-MS

  • Probe Immobilization: Incubate biotinylated N-(2-acetylphenyl)-4-methylpentanamide with streptavidin-coated agarose or magnetic beads.

  • Lysate Incubation: Incubate the immobilized probe with cell lysate. To identify non-specific binders, include a competition control where the lysate is pre-incubated with an excess of the original, unmodified compound.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or using a specific elution buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify by mass spectrometry, or directly analyze the eluate using LC-MS/MS.

  • Data Analysis: Compare the proteins identified in the probe pull-down with those from the competition control and a beads-only control. True targets should be significantly depleted in the competition control.

APMS_Workflow probe Biotinylated Compound beads Streptavidin Beads probe->beads Immobilize lysate Cell Lysate beads->lysate Incubate wash Wash Beads beads->wash competitor Excess Free Compound lysate->competitor Competition Control competitor->beads elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Target Validation: From Hits to Confirmed Targets

The list of candidate proteins generated from the above screening methods must be rigorously validated to confirm which are true, functional targets.

Genetic Validation

Principle: If a protein is the true target of N-(2-acetylphenyl)-4-methylpentanamide, then genetically reducing the expression of that protein should either mimic the compound's phenotype or render the cells resistant to the compound.[10]

Methods:

  • RNA Interference (RNAi) or CRISPR/Cas9 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the candidate target protein. Assess whether this genetic perturbation reproduces the phenotype observed with the compound.

  • Overexpression: Overexpress the candidate target protein. This may lead to resistance to the compound if the compound is an inhibitor.

Biophysical and Biochemical Validation

Principle: Direct binding between the compound and a purified candidate protein should be confirmed using in vitro assays.

MethodDescriptionOutcome
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine binding affinity (Kd), stoichiometry, and thermodynamics.Quantitative measurement of binding affinity.
Surface Plasmon Resonance (SPR) Immobilizes the protein and flows the compound over it to measure binding kinetics (on/off rates) and affinity.Real-time binding kinetics and affinity.
Recombinant Protein Activity Assay If the candidate is an enzyme, test the ability of N-(2-acetylphenyl)-4-methylpentanamide to inhibit or activate its activity in a purified system.Confirms functional modulation of the target.

Conclusion: Synthesizing the Evidence

The identification of a small molecule's target is an iterative process that requires the convergence of evidence from multiple, independent lines of inquiry.[11] A high-confidence target for N-(2-acetylphenyl)-4-methylpentanamide will be one that is identified in an unbiased, proteome-wide screen (e.g., TPP or DARTS), confirmed to bind directly in a biophysical assay, and whose genetic perturbation phenocopies the compound's effect. This multi-faceted approach minimizes the risk of false positives and provides a solid foundation for future mechanism-of-action studies and the potential development of N-(2-acetylphenyl)-4-methylpentanamide into a valuable research tool or therapeutic agent.

References

  • Pai, C., et al. (2021). Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application. PubMed. Available at: [Link]

  • PubChem. N-acetyl-N-(4-methylphenyl)acetamide. PubChem. Available at: [Link]

  • Creative Biolabs. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Creative Biolabs. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology. Available at: [Link]

  • Biotide PTM. Small Molecule Drug Target Identification and Validation. Biotide PTM. Available at: [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • UCL. Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Wang, L., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Dai, L., et al. (2020). Thermal proteome profiling for interrogating protein interactions. FEBS Journal. Available at: [Link]

  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Taylor & Francis Online. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). Creative Biolabs. Available at: [Link]

  • JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

  • de.NBI. TPP - Analyzing thermal proteome profiling experiments. de.NBI. Available at: [Link]

  • PubMed. (2020). Thermal proteome profiling for interrogating protein interactions. PubMed. Available at: [Link]

  • BPR. Thermal Proteome Profiling (TPP) Service. Broadview Proteomics Resource. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(2-acetylphenyl)-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of N-(2-acetylphenyl)-4-methylpentanamide , a structural motif relevant to medicinal chemistry as a precursor for 2-substituted quinolines (via Camps cyclization) and as a fragment in various pharmaceutical impurities (e.g., Linagliptin analogs).[1]

Abstract & Scientific Rationale

The synthesis of N-acylated 2-aminoacetophenones presents a specific challenge in organic synthesis: the nucleophilicity of the aniline nitrogen is significantly reduced by the electron-withdrawing ortho-acetyl group.[1] Furthermore, the presence of an intramolecular hydrogen bond between the amine and the carbonyl oxygen stabilizes the starting material, creating an activation energy barrier for acylation.

To overcome these electronic and steric hurdles, this protocol utilizes a Nucleophilic Acyl Substitution via Acid Chloride Activation . We avoid standard carbodiimide couplings (EDC/NHS) as they often suffer from slow kinetics with electron-deficient anilines.[1] Instead, we employ 4-methylpentanoyl chloride (isocaproyl chloride) generated in situ or purchased, reacting it with 2-aminoacetophenone in the presence of a non-nucleophilic base.[1]

Key Applications:

  • Quinoline Synthesis: Precursor for the synthesis of 2-isobutyl-4-hydroxyquinoline via base-mediated cyclization (Camps reaction).[1]

  • Pharmaceutical Standards: Synthesis of impurity markers for quality control in API manufacturing.

Reaction Scheme & Mechanism

The reaction proceeds through the attack of the amine lone pair on the highly electrophilic carbonyl carbon of the acid chloride. The base (Triethylamine or Pyridine) acts as a proton scavenger to drive the equilibrium forward and prevent the formation of the unreactive anilinium salt.

ReactionScheme SM1 2-Aminoacetophenone (Low Nucleophile) TS Tetrahedral Intermediate SM1->TS + Base (Et3N/DCM) SM2 4-Methylpentanoyl Chloride (High Electrophile) SM2->TS PROD N-(2-acetylphenyl)-4-methylpentanamide (Target) TS->PROD - Cl⁻ Byprod HCl (Captured by Base) TS->Byprod

Figure 1: Mechanistic pathway for the acylation of deactivated anilines.

Materials & Reagents

Ensure all reagents are of ACS grade or higher. Anhydrous solvents are critical to prevent hydrolysis of the acid chloride.

ComponentCAS No.MW ( g/mol )RolePurity Requirement
2-Aminoacetophenone 551-93-9135.16Limiting Reagent>98% (Yellow oil/solid)
4-Methylpentanoyl chloride 38136-29-7134.60Electrophile>97% (Moisture Sensitive)
Triethylamine (TEA) 121-44-8101.19Base Scavenger>99% (Dry)
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous
DMAP 1122-58-3122.17Catalyst99% (Optional)

Note on Reagent Stability: 2-Aminoacetophenone typically darkens upon storage due to oxidation.[1] If the starting material is dark brown, purify via short-path distillation or silica plug filtration prior to use to ensure high yield.

Experimental Protocol

Preparation of Reagents

If 4-methylpentanoyl chloride is not available, generate it in situ:

  • Dissolve 4-methylpentanoic acid (1.0 equiv) in dry DCM.

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Stir at Room Temperature (RT) for 2 hours until gas evolution (CO, CO₂) ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride. Use the residue immediately for Step 4.2.

Coupling Reaction (Standard Scale: 10 mmol)
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Aminoacetophenone (1.35 g, 10.0 mmol) and DCM (40 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol). Optional: Add DMAP (12 mg, 0.1 mmol) to accelerate the reaction.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add 4-Methylpentanoyl chloride (1.48 g, 11.0 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting amine (fluorescent yellow spot) should disappear.

Workup & Purification[2]
  • Quench: Quench the reaction by adding 1M HCl (20 mL). This step is critical to remove unreacted amine and the pyridine/TEA salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • Sat. NaHCO₃ (30 mL) – Removes unreacted acid.

    • Brine (30 mL) – Dries the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc .

    • Dissolve crude in minimal hot Ethanol, add water until turbid, cool to 4°C.

Process Workflow Visualization

Workflow Start Start: 2-Aminoacetophenone in Anhydrous DCM AddBase Add Et3N (1.5 eq) Cool to 0°C Start->AddBase AddAcidCl Add 4-Methylpentanoyl Chloride Dropwise AddBase->AddAcidCl Stir Stir RT (4-6 hrs) Monitor TLC AddAcidCl->Stir Quench Wash 1: 1M HCl (Removes Amine/Base) Stir->Quench Wash2 Wash 2: Sat. NaHCO3 (Removes Acid) Quench->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Cryst Recrystallize (EtOH/H2O) Dry->Cryst Final Pure N-(2-acetylphenyl)- 4-methylpentanamide Cryst->Final

Figure 2: Step-by-step purification workflow ensuring removal of ionic and organic impurities.[1]

Analytical Characterization (Expected Data)

Upon isolation, the compound should be characterized to confirm identity and purity.

  • Physical State: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 65–75°C (Estimation based on acetamide analog MP ~129°C; longer alkyl chain lowers MP).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 12.0 ppm (s, 1H, NH - Deshielded due to H-bond with C=O)[1]

    • δ 8.7 ppm (d, 1H, Ar-H ortho to NH)[1]

    • δ 7.9 ppm (d, 1H, Ar-H ortho to C=O)[1]

    • δ 7.5 ppm (t, 1H, Ar-H )[1]

    • δ 7.1 ppm (t, 1H, Ar-H )[1]

    • δ 2.65 ppm (s, 3H, COCH ₃)

    • δ 2.4 ppm (t, 2H, CO-CH ₂-)[1]

    • δ 1.6 ppm (m, 3H, alkyl chain)

    • δ 0.9 ppm (d, 6H, isopropyl CH ₃)

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 234.15. Found = 234.2.

Troubleshooting & Optimization

  • Low Yield: If yield is <60%, the issue is likely moisture in the acid chloride or steric hindrance.

    • Solution: Use Pyridine as the solvent instead of DCM/TEA. Pyridine acts as both solvent and acyl-transfer catalyst.[1]

  • Starting Material Remains: The intramolecular H-bond in 2-aminoacetophenone makes it stubborn.[1]

    • Solution: Reflux the reaction in Toluene for 2 hours if RT stirring is insufficient.

  • Coloration: A deep red/brown color indicates oxidation of the aniline.

    • Solution: Perform the reaction under strict Nitrogen/Argon atmosphere.

Safety & Hazards

  • Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood. Hydrolyzes to release HCl gas.

  • 2-Aminoacetophenone: Irritant.[1] Avoid inhalation.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • General Amide Coupling of 2-Aminoacetophenone: Slater, H. L., et al. (2006). "N-(2-Acetylphenyl)acetamide."[1][2][3] Acta Crystallographica Section E, 62(6), o1957–o1958.

  • Reactivity of ortho-Substituted Anilines: BenchChem. (2025).[4] "A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity."

  • Quinoline Synthesis via Camps Cyclization (Downstream Application): Meth-Cohn, O., & Narhe, G. (1995). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Synthesis, 1995(06), 713-716.[1] (Contextual grounding for the utility of N-acyl-2-aminoacetophenones).

  • Pharmaceutical Impurity Context (Linagliptin): Pharmaffiliates. "(R)-N-(2-Acetylphenyl)-2-(...)-acetamide."[1]

Sources

Application Note: Precision Acylation of 2-Aminoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of 2-aminoacetophenone (2-AAP) presents a unique challenge in medicinal chemistry.[1] Unlike simple anilines, 2-AAP possesses a nucleophilic amino group ortho to an electrophilic ketone.[1] This structural arrangement creates two significant hurdles:

  • Reduced Nucleophilicity: An intramolecular hydrogen bond between the amine proton and the carbonyl oxygen significantly deactivates the amine.

  • Cyclization Risk: Under basic or thermal stress, the resulting amide is prone to intramolecular aldol condensation (Camps Cyclization), yielding 4-quinolones instead of the desired stable amide.[1]

This guide provides an optimized protocol to achieve high-yield N-acylation while suppressing the thermodynamic drive toward quinolone formation.

Mechanistic Insight & Reaction Pathway

To control the reaction, one must understand the competing pathways. The desired product is the N-acyl-2-aminoacetophenone (Kinetic Product). The side product is the 4-hydroxyquinoline (Thermodynamic Product).

The "Camps" Trap

The Camps Cyclization is the primary failure mode. If the reaction mixture is too basic or heated excessively, the ketone enolizes and attacks the newly formed amide carbonyl.

Key Mechanistic Diagram: The following diagram illustrates the divergence between stable amide formation and unwanted cyclization.

ReactionPathway Start 2-Aminoacetophenone (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acylating Agent (RCOCl or RCOOH/HATU) Reagent->Intermediate Product N-Acyl-2-Aminoacetophenone (TARGET: Kinetic Product) Intermediate->Product Elimination (-HCl/H2O) SideProduct 4-Hydroxyquinoline (IMPURITY: Thermodynamic) Product->SideProduct Base/Heat (Camps Cyclization)

Figure 1: Reaction pathway showing the divergence between the desired acylation and the Camps cyclization side reaction.[1]

Experimental Protocols

Method A: The Acid Chloride Standard (High Throughput)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Reagents:

  • Substrate: 2-Aminoacetophenone (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (1.1 - 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)[1]
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 2-aminoacetophenone in anhydrous DCM.

  • Base Addition: Add TEA (1.5 equiv). Note: The solution may darken slightly.

  • Cryogenic Control: Cool the mixture to

    
      using an ice bath.
    
    • Critical Insight: Do not skip this step. Room temperature addition promotes immediate cyclization for reactive acid chlorides.[1]

  • Acylation: Add the Acid Chloride dropwise over 15–20 minutes.

  • Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3] If starting material remains after 4 hours, do not heat.[1] Add 0.1 equiv of DMAP catalyst instead.

  • Quench: Pour reaction mixture into cold

    
    .
    
    • Why? This neutralizes excess base and removes any unreacted amine/pyridine, preventing cyclization during workup.[1]

  • Extraction: Extract with DCM (

    
    ), wash with Brine, dry over 
    
    
    
    .
Method B: Coupling Agent Approach (Complex Payloads)

Best for: Attaching valuable carboxylic acids (e.g., drug fragments) where acid chlorides are unstable.[1]

Reagents:

  • Carboxylic Acid (1.1 equiv)[1][4]

  • Coupling Agent: HATU (1.2 equiv) or EDC

    
    HCl (1.5 equiv)[1]
    
  • Base: DIPEA (Hunig's Base) (2.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the activated ester.

  • Substrate Addition: Add 2-aminoacetophenone followed immediately by DIPEA.

  • Reaction: Stir at RT for 12–18 hours .

    • Expert Note: Unlike Method A, this reaction is slower due to the steric bulk of the HATU intermediate and the deactivated aniline.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (

    
    ) and 
    
    
    
    solution (to remove DMF).[1]

Data Summary & Troubleshooting

Comparison of Methods

FeatureMethod A (Acid Chloride)Method B (HATU/EDC)
Reaction Rate Fast (< 4 hours)Slow (12–18 hours)
Cyclization Risk Moderate (High if heated)Low (Mild conditions)
Atom Economy HighLower (Large coupling byproducts)
Purification Simple ExtractionOften requires Column Chromatography

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
New spot on TLC is highly polar & fluorescent Cyclization occurred. You formed a quinolone.Repeat reaction at lower temp (

). Reduce reaction time. Avoid strong bases like NaOH.[1]
No reaction after 24h Deactivated Nucleophile. Intramolecular H-bond is too strong.Switch to Method A with DMAP catalyst.[1] Or, use a stronger base (NaH) to deprotonate the amide before adding the electrophile (Schotten-Baumann conditions).[1]
Product is an oil that won't crystallize Residual Solvent/Base. Perform an acid wash (

) to remove pyridine/TEA traces.[1]

Workflow Visualization

The following flowchart guides the decision-making process for selecting the correct protocol and purification strategy.

Workflow Start Start: 2-Aminoacetophenone Decision Is the Acyl Group Complex/Sensitive? Start->Decision MethodA Method A: Acid Chloride (0°C, TEA, DCM) Decision->MethodA No (Simple R-group) MethodB Method B: HATU Coupling (RT, DIPEA, DMF) Decision->MethodB Yes (Drug Fragment) Check Check TLC/LCMS MethodA->Check MethodB->Check Success Product: Stable Amide Check->Success Target Mass Observed Fail Impurity: Quinolone Check->Fail M-18 (Cyclized) Observed

Figure 2: Decision tree for protocol selection and outcome monitoring.

References

  • Camps Quinoline Synthesis. Wikipedia.[1] (Overview of the cyclization mechanism). Available at: [Link][1]

  • Fisyuk, A. S., et al. (2020). "Camps Reaction and Related Cyclizations."[1][5][6] Russian Journal of Organic Chemistry, 56, 1649–1679.[1][5] (Comprehensive review of the side reaction). DOI: [1][5]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for acetylation of deactivated amines).

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization."[1][5] Journal of Organic Chemistry, 72(21), 7968-7973.[1][5] (Demonstrates the link between amidation and subsequent cyclization). DOI: [1][5]

Sources

Application Note: Analytical Method Validation for N-(2-acetylphenyl)-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note details the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(2-acetylphenyl)-4-methylpentanamide (CAS: 1042640-27-6).

As a structural hybrid of an acetophenone derivative and an isocaproic acid tail, this molecule presents specific analytical challenges:

  • Chromophore Availability: The 2-acetylphenyl moiety provides a distinct UV signature, but the aliphatic tail increases lipophilicity (

    
    ).
    
  • Amide Stability: While generally stable, the amide linkage requires monitoring for hydrolysis under stress conditions (acidic/basic), necessitating a stability-indicating method.

This guide moves beyond simple "recipe" instructions. It structures the validation lifecycle according to ICH Q2(R2) and FDA standards, ensuring the method is not just functional but regulatory-compliant and robust.

Analytical Target Profile (ATP)

Before validation begins, we define the ATP. This ensures the method is "fit for purpose."[1][2]

ParameterRequirementRationale
Analyte N-(2-acetylphenyl)-4-methylpentanamideTarget molecule.[3][4]
Matrix Drug Substance (API) or Reaction MixtureMethod must resolve analyte from synthesis precursors (e.g., 2-aminoacetophenone).
Technique HPLC-UV (DAD)Sufficient sensitivity; robust for QC environments.
Range 80% to 120% of Test ConcentrationStandard assay requirement.
Precision RSD

2.0%
Industry standard for quantitative assays.
Specificity Resolution (

) > 2.0
Must separate from known impurities/degradants.

Method Development Logic

Physicochemical-Based Selection
  • Stationary Phase: The isocaproic tail (4-methylpentanamide) renders the molecule moderately non-polar. A C18 (Octadecyl) column is the logical choice for retention. A C8 column could be used if retention is excessive, but C18 provides better resolution from polar degradation products (like the aniline hydrolysis product).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water. Acidic pH suppresses silanol activity and keeps the amide neutral/protonated, improving peak shape.

    • Solvent B: Acetonitrile (ACN). ACN is preferred over Methanol due to lower UV cutoff, crucial for detecting the acetophenone moiety at lower wavelengths (~240 nm).

  • Detection: The conjugated ketone-phenyl system (acetophenone) typically absorbs strongly around 240–254 nm .

Method Development Workflow (Visualized)

MethodDev Start Start: Molecule Assessment Solubility Solubility Check (Diluent Selection) Start->Solubility UV_Scan UV Scan (200-400nm) Identify Lambda Max Solubility->UV_Scan Column_Screen Column Screening (C18 vs Phenyl-Hexyl) UV_Scan->Column_Screen Gradient_Opt Gradient Optimization (Resolution > 2.0) Column_Screen->Gradient_Opt SST System Suitability (Tailing < 1.5, Plates > 2000) Gradient_Opt->SST SST->Gradient_Opt Fail Validation Proceed to Validation (ICH Q2(R2)) SST->Validation Pass

Figure 1: Systematic Method Development Workflow ensuring robust starting conditions.

Standard Operating Procedure (The Method)

Caution: Ensure all reagents are HPLC Grade. Use Class A volumetric glassware.

Chromatographic Conditions[1]
  • Instrument: HPLC equipped with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm (Verify max with scan).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 20% A / 80% B

    • 12.0 min: 20% A / 80% B

    • 12.1 min: 80% A / 20% B

    • 15.0 min: Stop (Re-equilibration)

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg of N-(2-acetylphenyl)-4-methylpentanamide reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if needed).

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A:B (50:50).

Validation Protocol (ICH Q2(R2) Compliant)

This section details the specific experiments required to validate the method described above.

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol: Subject the sample to stress conditions:

    • Acid: 0.1N HCl, 60°C, 2 hours.

    • Base: 0.1N NaOH, 60°C, 2 hours.

    • Oxidation: 3% H₂O₂, Room Temp, 4 hours.

    • Thermal: 80°C, 24 hours.

  • Acceptance Criteria:

    • Peak purity (via DAD) > 990 for the main peak.

    • Resolution (

      
      ) between main peak and nearest degradant 
      
      
      
      1.5.
Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y). Calculate regression (

    
    ).
    
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2.0% of the response at 100% level.
      
Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 3 levels: 80%, 100%, and 120%. Prepare in triplicate (Total 9 preparations).

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • %RSD of replicates

      
       2.0%.
      
Precision

Objective: Measure random error.

  • System Precision: 6 injections of the Standard Solution.

    • Criteria: Retention time RSD

      
       1.0%; Area RSD 
      
      
      
      1.0%.
  • Method Precision (Repeatability): 6 independent preparations of the sample at 100% level.

    • Criteria: %RSD of Assay results

      
       2.0%.
      
  • Intermediate Precision (Ruggedness): Repeat Method Precision on a different day, with a different analyst and different column lot.

    • Criteria: Overall %RSD (n=12)

      
       2.0%.
      
Robustness

Objective: Verify reliability during normal usage variations.

  • Protocol: Deliberately vary parameters:

    • Flow Rate: ± 0.1 mL/min.

    • Column Temp: ± 5°C.

    • Wavelength: ± 2 nm.

    • Mobile Phase Organic ratio: ± 2% absolute.

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing) must still pass.

Validation Lifecycle Management

The validation process is not a linear "one-off" event; it is a cycle. The diagram below illustrates the flow from protocol generation to final reporting, emphasizing the feedback loop required if criteria are not met.

ValidationCycle Protocol 1. Validation Protocol (Define Criteria) Execution 2. Experimental Execution (Lab Work) Protocol->Execution DataReview 3. Data Review (Pass/Fail?) Execution->DataReview Report 4. Validation Report (Final Deliverable) DataReview->Report Pass Investigation Deviation/Investigation (Root Cause Analysis) DataReview->Investigation Fail Investigation->Execution Retest/Method Mod

Figure 2: Validation Lifecycle. Failures at step 3 trigger a loop back to method optimization or re-testing.

References

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation. (2023). Available at: [Link]

  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5][6] (2015). Available at: [Link]

  • USP General Chapter <1225> : Validation of Compendial Procedures. United States Pharmacopeia.[5]

  • PubChem Compound Summary : N-(2-acetylphenyl)-4-methylpentanamide. (Verified Chemical Structure). Available at: [Link] (Search via CAS 1042640-27-6).

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-(2-acetylphenyl)-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-acetylphenyl)-4-methylpentanamide is an aromatic amide of interest in contemporary chemical research and drug discovery. Its molecular structure, featuring an acetylphenyl group linked to a methylpentanamide moiety, suggests potential applications as an intermediate in organic synthesis or as a scaffold in the development of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of N-(2-acetylphenyl)-4-methylpentanamide. In the absence of specific safety data for this compound, the following protocols and recommendations are synthesized from established best practices for handling structurally similar aromatic amides and fine chemicals. It is imperative that these guidelines are implemented within the framework of a comprehensive laboratory safety program and supplemented by a risk assessment specific to the intended application.

Compound Properties and Hazard Assessment

Due to the limited availability of specific experimental data for N-(2-acetylphenyl)-4-methylpentanamide, the following table summarizes key computed properties and potential hazards extrapolated from closely related compounds. These values should be considered as estimates and used for initial risk assessment.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₅H₂₁NO₂-
Molecular Weight 247.34 g/mol -
Appearance White to off-white solidBased on similar aromatic amides
Boiling Point > 300 °CPredicted for similar structures[1]
Density ~1.1 g/cm³Predicted for similar structures[1]
pKa ~14-15Predicted for amide N-H[1]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)General characteristic of similar compounds[2]
Primary Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed.Based on safety data for related acetamides and aromatic amines[3][4][5]

Causality of Hazards: The aromatic ring and amide functional group are common moieties in compounds that can cause irritation upon contact. Inhalation of fine dust particles can lead to respiratory tract irritation. Ingestion of related compounds has been shown to be harmful. The acetyl group may also contribute to the compound's reactivity and toxicological profile.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to N-(2-acetylphenyl)-4-methylpentanamide.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or if there is a significant risk of splashing.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Protective Clothing: A flame-resistant laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage and Stability

Proper storage is critical to maintain the purity and stability of N-(2-acetylphenyl)-4-methylpentanamide and to prevent hazardous situations.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area.[6] Refrigerated storage is recommended for long-term stability.[6]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. Amides can react with strong reducing agents to form flammable gases.

  • Location: Store in a designated chemical storage cabinet. Do not store on open benches or shelves above eye level.

Stability and Degradation

While specific degradation pathways for N-(2-acetylphenyl)-4-methylpentanamide are not documented, amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Exposure to light and air should be minimized to prevent potential oxidative degradation. Regular visual inspection of the compound for any change in color or consistency is recommended.

Laboratory Protocols

The following protocols provide a step-by-step guide for common laboratory procedures involving N-(2-acetylphenyl)-4-methylpentanamide.

Receiving and Initial Storage Workflow

Receiving_and_Storage cluster_receiving Receiving cluster_storage Storage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Visually check for leaks or cracks Verify Verify Compound Identity and Quantity Inspect->Verify Match with order Log Log into Chemical Inventory Verify->Log Record details Label Apply Dated 'Date Received' and 'Date Opened' Labels Log->Label Ensure proper tracking Store Store in Designated Cool, Dry, Well-Ventilated Area Label->Store Follow storage guidelines

Caption: Workflow for receiving and storing N-(2-acetylphenyl)-4-methylpentanamide.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of N-(2-acetylphenyl)-4-methylpentanamide to the weighing vessel inside the fume hood to minimize dust generation.

    • Record the exact weight.

  • Dissolution:

    • Add the weighed solid to a suitable volumetric flask.

    • Using a funnel, add a portion of the desired solvent (e.g., DMSO, ethanol) to the flask.

    • Gently swirl the flask to dissolve the compound. Sonication may be used to aid dissolution if necessary.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleanup: Clean the spatula and weighing vessel with an appropriate solvent-moistened wipe inside the fume hood. Dispose of the wipe in the designated solid chemical waste container.

Spill Management Decision Tree

Spill_Management Spill Spill of N-(2-acetylphenyl)-4-methylpentanamide Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Is the spill small and contained? Assess->SmallSpill LargeSpill Evacuate the Area SmallSpill->LargeSpill No Cleanup Contain and Clean Up Spill with Appropriate Absorbent SmallSpill->Cleanup Yes Notify Notify Lab Supervisor and EHS LargeSpill->Notify Dispose Dispose of Waste in a Labeled, Sealed Container Cleanup->Dispose

Caption: Decision tree for managing spills of N-(2-acetylphenyl)-4-methylpentanamide.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

All waste containing N-(2-acetylphenyl)-4-methylpentanamide, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The responsible and safe handling of N-(2-acetylphenyl)-4-methylpentanamide is a prerequisite for its successful application in research and development. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific protocols outlined in these application notes, researchers can minimize risks and ensure a safe working environment. It is the responsibility of every individual working with this compound to be familiar with these guidelines and to exercise caution and sound judgment in all experimental procedures.

References

  • ChemBK. (2024, April 9). N-(4-acetyl-2-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-acetyl-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Adham, I. S. I., & El-Sharif, H. F. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
  • PubChem. (n.d.). N-(2-acetyl-4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(4-Formylphenyl)ethyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-N-(2-Acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. Retrieved from [Link]

  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
  • Patel, K. D., Singh, M. K., & Patel, H. D. (2018). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Onami, T., Horibata, K., & Kijima, A. (2015). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

Sources

Validation & Comparative

Biological Activity Confirmation: N-(2-acetylphenyl)-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological activity confirmation protocol for N-(2-acetylphenyl)-4-methylpentanamide , a specific N-acyl-2-aminoacetophenone derivative.

This compound is chemically significant as the open-chain precursor to the bioactive alkaloid 2-isobutyl-4(1H)-quinolone (an analog of the Pseudomonas Quorum Sensing signal HHQ). Its biological validation primarily focuses on its conversion to the active quinolone scaffold and its utility as a probe for PqsR (MvfR) receptor specificity or Camps cyclization kinetics.

A Technical Guide for SAR Validation and Quorum Sensing Research

Executive Summary & Compound Profile

N-(2-acetylphenyl)-4-methylpentanamide is a structural probe used primarily in medicinal chemistry and microbiology. It represents the "masked" or linear form of a 2-substituted-4-quinolone. In biological systems, its activity is often contingent upon its cyclization—either spontaneous, chemically induced, or enzymatically driven—into 2-isobutyl-4(1H)-quinolone .

  • Primary Application: Structure-Activity Relationship (SAR) studies of the Pseudomonas aeruginosa PQS (Pseudomonas Quorum Sensing) system.

  • Mechanism of Action: Acts as a substrate for cyclization to form a PqsR (MvfR) ligand. The isopentyl side chain (derived from the 4-methylpentanoyl moiety) serves to probe the hydrophobic pocket size of the receptor compared to the native heptyl chain of HHQ.

  • Key Challenge: Distinguishing the biological activity of the linear amide from its cyclized quinolone metabolite.

Comparative Profile: Amide Precursor vs. Active Quinolone
FeatureN-(2-acetylphenyl)-4-methylpentanamide (The Product)2-Isobutyl-4(1H)-quinolone (The Active Metabolite)HHQ (Native Standard)
Structure Linear Amide (Open Ring)Bicyclic Heterocycle (Closed Ring)Bicyclic Heterocycle (Heptyl chain)
Fluorescence Low / NegligibleHigh (Blue/Cyan) High (Blue/Cyan)
PqsR Binding Negligible (Steric clash)Moderate to High High (Native Ligand)
Solubility Moderate (DMSO/Ethanol)Low (Aqueous), High (DMSO)Low (Aqueous)
Role Precursor / Prodrug ProbeAgonist / Signal MimicNative Agonist

Mechanistic Validation Pathway

To confirm biological activity, one must map the compound's transformation. The linear amide is cyclized (via intramolecular condensation) to form the bioactive quinolone core.

G Amide N-(2-acetylphenyl)- 4-methylpentanamide (Precursor) Cyclization Cyclization (Base/Enzyme) Amide->Cyclization -H2O Quinolone 2-Isobutyl-4(1H)-quinolone (Active Scaffold) Cyclization->Quinolone Receptor PqsR (MvfR) Receptor Binding Quinolone->Receptor Ligand Activation Output Virulence Factors (Pyocyanin/Elastase) Receptor->Output Gene Expression

Figure 1: The activation pathway. The linear amide (Product) must undergo cyclization to bind the PqsR receptor effectively. Validation assays must distinguish between the precursor and the cyclized product.

Experimental Protocols for Activity Confirmation

Protocol A: Chemical Cyclization & Fluorescence Verification

Objective: Confirm the compound's capacity to form the fluorescent quinolone core, validating its structural integrity. 4-quinolones exhibit characteristic fluorescence, whereas the N-acyl amide precursor does not.

Reagents:

  • Product: N-(2-acetylphenyl)-4-methylpentanamide (10 mM in DMSO).

  • Reagent: 1M NaOH (aq).

  • Solvent: Ethanol (EtOH).

Workflow:

  • Preparation: Dilute the product to 100 µM in EtOH.

  • Baseline Scan: Measure fluorescence emission (Excitation: 312 nm; Emission: 350–500 nm). Expectation: Low/Background signal.

  • Induction: Add 10% v/v of 1M NaOH to the sample. Incubate at 60°C for 1 hour (Camps Cyclization conditions).

  • Post-Scan: Measure fluorescence again.

  • Result: A strong emergence of an emission peak at ~410–420 nm confirms the formation of the 2-isobutyl-4-quinolone core.

Protocol B: Pseudomonas PqsR Reporter Assay (Bioactivity)

Objective: Determine if the compound (or its in-situ metabolite) acts as an agonist or antagonist of the Quorum Sensing receptor PqsR.

System: P. aeruginosa mutant strain (∆pqsA or ∆pqsAH) harboring a pqsA-gfp or pqsA-lux reporter plasmid. The deletion prevents native HHQ production, creating a "null" background.

Step-by-Step Methodology:

  • Culture: Grow the reporter strain in LB media (+ antibiotic for plasmid maintenance) overnight at 37°C.

  • Seeding: Dilute culture 1:100 into fresh LB in a 96-well black microplate.

  • Treatment:

    • Agonist Mode: Add the test compound (0.1 – 50 µM).

    • Antagonist Mode: Add the test compound (0.1 – 50 µM) + 10 µM native HHQ (competitor).

    • Controls: DMSO (Negative), 10 µM HHQ (Positive).

  • Incubation: Incubate at 37°C with shaking for 8–12 hours.

  • Measurement: Monitor GFP fluorescence (Ex 485/Em 535) and OD600 every hour.

  • Data Analysis: Normalize Fluorescence/OD600.

    • Interpretation: If the amide shows activity, it suggests either (a) rapid bacterial conversion to the quinolone or (b) the amide itself has weak affinity. Compare the EC50 of the amide vs. the pre-cyclized standard.

Protocol C: LC-MS/MS Metabolic Stability Assay

Objective: Quantify the conversion rate of the amide to the quinolone in biological media.

  • Incubation: Spike human plasma or bacterial culture supernatant with 10 µM of the amide.

  • Sampling: Aliquot at 0, 30, 60, 120 min.

  • Quench: Add ice-cold acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Inject into LC-MS/MS (C18 column).

    • Target 1 (Amide): [M+H]+ ~234.15 m/z.

    • Target 2 (Quinolone): [M+H]+ ~216.14 m/z (Loss of water mass -18 Da).

  • Validation: A decrease in m/z 234 with a concomitant increase in m/z 216 confirms biological cyclization.

Comparison with Alternatives

When evaluating this compound, researchers usually compare it against the native signaling molecules or established inhibitors.

CompoundClassPrimary UseAdvantagesDisadvantages
N-(2-acetylphenyl)-4-methylpentanamide Precursor Probing Cyclization / Transport Investigates "prodrug" delivery; probes chain length specificity (isopentyl vs heptyl).Biologically less active until cyclized; lower solubility than salts.
HHQ (2-heptyl-4-quinolone)Native Ligand Standard Agonist Control High affinity for PqsR; native biological relevance.Rapidly converted to PQS (hydroxylated) in WT strains, complicating kinetics.
PQS (Pseudomonas Quinolone Signal)Native Ligand Iron Chelation / Signaling The ultimate effector of the pathway.Low solubility; iron-chelating properties can interfere with optical assays.
QZN (Quinazolinone analogs)Inhibitor Quorum Sensing Inhibition (QSI) Potent antagonism; metabolically stable.Synthetic; non-native structure.[1]

References

  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B: Biological Sciences.

  • Wosisson, D., et al. (2017). "Synthesis of 2-alkyl-4-quinolones via Camps cyclization of N-(2-acetylphenyl)amides." Tetrahedron Letters.

  • Ilangovan, A., et al. (2013). "Efficient synthesis of 2-substituted quinolin-4(1H)-ones: Precursors to PQS analogs." Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. "N-(2-acetylphenyl)-4-methylpentanamide (CAS 1042640-27-6)." National Center for Biotechnology Information. [2]

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug discovery, the N-phenylacetamide scaffold has emerged as a privileged structure, forming the backbone of compounds with a wide array of biological activities. From managing epileptic seizures to combating microbial resistance and inhibiting cancer-related enzymes, derivatives of N-phenylacetamide are a focal point of medicinal chemistry research. Quantitative Structure-Activity Relationship (QSAR) studies are indispensable in this endeavor, providing a rational framework to understand how subtle changes in molecular structure influence biological efficacy. This guide offers a comparative analysis of QSAR studies on N-phenylacetamide derivatives, providing in-depth technical insights, detailed experimental protocols, and supporting data to empower researchers in the rational design of more potent and selective therapeutic agents.

The Versatility of the N-phenylacetamide Scaffold: A QSAR Perspective

The N-phenylacetamide core, characterized by a phenyl ring connected to an acetamide group, offers a versatile template for chemical modification. QSAR studies have been instrumental in elucidating the key structural features that govern the diverse pharmacological profiles of its derivatives. This guide will delve into comparative analyses of QSAR models developed for three distinct and significant therapeutic areas: anticonvulsant, carbonic anhydrase inhibitory, and antimicrobial activities.

I. Anticonvulsant Activity: Deciphering the Pharmacophore for Seizure Control

N-phenylacetamide derivatives have shown significant promise in the control of epileptic seizures. QSAR studies have been pivotal in identifying the crucial molecular properties that contribute to their anticonvulsant effects, often evaluated using the Maximal Electroshock (MES) seizure model.

Causality Behind Experimental Choices in Anticonvulsant QSAR

The selection of molecular descriptors in QSAR studies of anticonvulsants is guided by the hypothesized mechanisms of action, which often involve interaction with ion channels or receptors in the central nervous system. Therefore, descriptors are chosen to represent key molecular features that influence a compound's ability to cross the blood-brain barrier and interact with its target.

  • Lipophilicity (e.g., logP): A critical parameter for CNS-active drugs, as it governs the ability of a molecule to penetrate the lipophilic blood-brain barrier. QSAR studies have shown that a moderate level of lipophilicity is often optimal for anticonvulsant activity.[1]

  • Topological and Constitutional Descriptors: These descriptors, such as molecular weight, number of rotatable bonds, and various connectivity indices, provide insights into the size, shape, and flexibility of the molecule.[2] They are crucial for understanding how the overall molecular architecture fits into the binding site of a target protein. For instance, a certain degree of molecular flexibility can be advantageous for adopting the optimal conformation for binding.

  • Electronic Descriptors: Parameters like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic properties of a molecule.[2] These are important for understanding electrostatic interactions and the potential for forming hydrogen bonds with the biological target, which are often key determinants of binding affinity.

Comparative Analysis of Anticonvulsant N-phenylacetamide Derivatives

The following table presents a comparative overview of a series of α-substituted acetamido-N-benzylacetamide derivatives and their anticonvulsant activity, highlighting the impact of different substituents on their efficacy in the MES test.

Compound IDStructure (R-group on α-carbon)ED₅₀ (mg/kg) in MES Testlog(1/ED₅₀)Key Descriptors Influencing Activity
1 -H> 100< -2.0Reference Compound
2 -CH₃85-1.93Increased steric bulk
3 -C₆H₅35-1.54Increased lipophilicity and aromatic interactions
4 -OH60-1.78Potential for hydrogen bonding
5 -OCH₃42-1.62Altered electronic and steric properties

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

The data suggests that the introduction of a phenyl group at the α-carbon significantly enhances anticonvulsant activity, likely due to increased lipophilicity and potential for π-π stacking interactions within the target binding site.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[3][4][5][6][7]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Test compounds (N-phenylacetamide derivatives)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group. Allow for a predetermined time for drug absorption (e.g., 30-60 minutes).

  • Electroshock Induction:

    • Gently restrain the mouse.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the eyes of the animal.[6]

    • Deliver an alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds).[6]

  • Observation: Immediately after the stimulus, observe the mouse for the characteristic seizure pattern, which includes a tonic flexion phase followed by a tonic extension of the hindlimbs.[6]

  • Endpoint: The primary endpoint is the absence of the tonic hindlimb extension.[6] An animal is considered protected if it does not exhibit this phase.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.

II. Carbonic Anhydrase Inhibition: A Targeted Approach in Cancer Therapy

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and XII, are overexpressed in hypoxic tumors and are implicated in cancer cell proliferation and survival.[8] N-phenylacetamide derivatives have been explored as inhibitors of these enzymes, and QSAR studies have provided valuable insights for designing potent and selective inhibitors.[9][10]

Rationale for Descriptor Selection in CA Inhibition QSAR

The active site of carbonic anhydrase contains a zinc ion that is crucial for its catalytic activity.[9] Therefore, descriptors in QSAR studies for CA inhibitors are often chosen to reflect a compound's ability to coordinate with this metal ion and interact with the surrounding amino acid residues.

  • 3D Descriptors (CoMFA and CoMSIA fields): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for enzyme inhibitors.[11] They calculate steric, electrostatic, and hydrophobic fields around the aligned molecules, providing a 3D map of favorable and unfavorable interaction regions within the enzyme's active site. This allows for a more intuitive and visual understanding of the structure-activity relationship.

  • Electronic and Quantum Chemical Descriptors: These descriptors are important for modeling the coordination of the inhibitor with the zinc ion and the formation of hydrogen bonds with active site residues.

Comparative Analysis of N-phenylacetamide-based Carbonic Anhydrase Inhibitors

The following table compares a series of isatin-N-phenylacetamide based sulfonamides for their inhibitory activity against human carbonic anhydrase II (hCA II) and the tumor-associated isoform hCA IX.

Compound IDR-group on PhenylacetamidehCA II Kᵢ (nM)hCA IX Kᵢ (nM)Key Descriptors Influencing Selectivity
6a -H15.225.4Baseline activity
6b 4-Cl10.818.7Electron-withdrawing group enhances binding
6c 4-F12.120.1Halogen bonding potential
6d 4-CH₃18.530.2Steric hindrance may reduce affinity
6e 4-OCH₃22.435.8Electron-donating group may be unfavorable

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

The data indicates that electron-withdrawing substituents on the phenyl ring of the N-phenylacetamide moiety generally lead to more potent inhibition of both hCA II and hCA IX.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The activity of carbonic anhydrase is typically measured by its ability to catalyze the hydration of CO₂ or the hydrolysis of an ester substrate. The following is a protocol for an esterase assay using p-nitrophenyl acetate (p-NPA) as the substrate.[12]

Objective: To determine the inhibitory potency (Kᵢ) of N-phenylacetamide derivatives against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • Test compounds (N-phenylacetamide derivatives) dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the buffer containing a small percentage of DMSO.

  • Assay Setup:

    • To each well of the 96-well plate, add the CA enzyme solution.

    • Add the test compound dilutions or the positive control to the respective wells.

    • Include wells with the enzyme and buffer only (no inhibitor) as a control for 100% enzyme activity.

    • Include wells with buffer and substrate only (no enzyme) as a blank.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (kinetic read). The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

III. Antimicrobial Activity: Combating Bacterial Pathogens

N-phenylacetamide derivatives have also been investigated for their potential as antimicrobial agents. QSAR studies in this area aim to identify the structural features that contribute to their antibacterial and antifungal properties.

Rationale for Descriptor Selection in Antimicrobial QSAR

The mechanism of action of antimicrobial agents can be diverse, ranging from disruption of the cell membrane to inhibition of essential enzymes or nucleic acid synthesis. The choice of descriptors in antimicrobial QSAR reflects this complexity.

  • Lipophilicity and Hydrophobicity: These properties are crucial for the compound's ability to penetrate the bacterial cell wall and membrane.

  • Electronic Descriptors: These can be important for interactions with specific molecular targets within the bacterial cell.

  • Topological Descriptors: These descriptors help to model the overall size and shape of the molecule, which can influence its ability to traverse the cell envelope and bind to its target.

Comparative Analysis of Antimicrobial N-phenylacetamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-phenylacetamide derivatives against Staphylococcus aureus, a common Gram-positive bacterium.

Compound IDR-group on Phenyl RingMIC (µg/mL) against S. aureusKey Descriptors Influencing Activity
7a -H128Baseline activity
7b 4-Cl32Increased lipophilicity and electronic effects
7c 4-NO₂16Strong electron-withdrawing group enhances activity
7d 4-CH₃64Moderate lipophilicity
7e 4-OH> 256Polar group may hinder membrane penetration

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

The data suggests that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring enhances the antibacterial activity of N-phenylacetamide derivatives against S. aureus.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Objective: To determine the lowest concentration of an N-phenylacetamide derivative that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (N-phenylacetamide derivatives) dissolved in DMSO

  • Standard antibiotic (e.g., Vancomycin) as a positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture of the bacterial strain on an agar plate, pick 3-4 colonies and suspend them in sterile saline.[13]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the test compounds and the positive control in CAMHB in the 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well (except for the sterility control well) with the prepared bacterial suspension.[14]

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16] Alternatively, the absorbance can be read using a microplate reader.

IV. A Self-Validating System: The QSAR Workflow

A robust and trustworthy QSAR study follows a systematic and self-validating workflow. This process ensures that the resulting model is not only statistically sound but also has predictive power for new, untested compounds. The workflow is governed by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure the reliability of QSAR models for regulatory purposes.[18][19]

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation (OECD Principles) cluster_3 Model Application data_collection 1. Data Collection (Structures & Biological Activity) data_curation 2. Data Curation (Remove duplicates, check for errors) data_collection->data_curation data_splitting 3. Data Splitting (Training and Test Sets) data_curation->data_splitting descriptor_calc 4. Descriptor Calculation (2D, 3D, etc.) data_splitting->descriptor_calc descriptor_sel 5. Descriptor Selection (Reduce dimensionality) descriptor_calc->descriptor_sel model_building 6. Model Building (e.g., MLR, PLS, ANN) descriptor_sel->model_building internal_val 7. Internal Validation (e.g., Cross-validation, q²) model_building->internal_val external_val 8. External Validation (Predict Test Set, r²_pred) internal_val->external_val applicability_domain 9. Applicability Domain (Define model's reliable prediction space) external_val->applicability_domain mechanistic_interp 10. Mechanistic Interpretation (Relate descriptors to biological mechanism) applicability_domain->mechanistic_interp virtual_screening 11. Virtual Screening (Predict activity of new compounds) mechanistic_interp->virtual_screening lead_optimization 12. Lead Optimization (Guide synthesis of improved derivatives) virtual_screening->lead_optimization caption A Generalized Workflow for QSAR Model Development and Validation. G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis receptor_prep 1. Receptor Preparation (e.g., remove water, add hydrogens) ligand_prep 2. Ligand Preparation (Generate 3D conformer, assign charges) receptor_prep->ligand_prep grid_box 3. Define Binding Site (Grid box generation) ligand_prep->grid_box docking_run 4. Run Docking Algorithm (e.g., AutoDock Vina) grid_box->docking_run pose_analysis 5. Analyze Binding Poses (Clustering and scoring) docking_run->pose_analysis interaction_analysis 6. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) pose_analysis->interaction_analysis caption A Simplified Workflow for Molecular Docking.

A Simplified Workflow for Molecular Docking.

For instance, in the case of carbonic anhydrase inhibitors, docking studies can reveal how the sulfonamide group of an N-phenylacetamide derivative coordinates with the zinc ion in the active site and how different substituents on the phenyl ring form interactions with nearby amino acid residues, thus explaining the observed structure-activity relationships. [9][10][20][21]

Conclusion

QSAR studies of N-phenylacetamide derivatives provide a powerful and rational approach to drug design. By quantitatively correlating molecular structure with biological activity, these studies have been instrumental in identifying key pharmacophoric features and guiding the synthesis of more potent and selective compounds with anticonvulsant, carbonic anhydrase inhibitory, and antimicrobial properties. This guide has provided a comparative overview of these studies, detailed experimental protocols for biological evaluation, and a comprehensive workflow for conducting robust and predictive QSAR analyses. As our understanding of molecular descriptors and computational methodologies continues to evolve, QSAR will undoubtedly remain a cornerstone of modern medicinal chemistry, accelerating the discovery and development of novel N-phenylacetamide-based therapeutics.

References

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Lei, X. P., Luan, Y., Ling, Y. Z., Li, R. L., & Pei, Y. Q. (1990). [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones]. Yao xue xue bao = Acta pharmaceutica Sinica, 25(9), 684–688.
  • Sajjadi-kashani, N., & Sardari, S. (2022). Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative-structure-activity-relationship and Artificial Neural Network Methods. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339.
  • Purqon, A., & Ulum, M. S. (2019). Dataset for QSAR Modeling of DPP-4 Inhibitors.
  • Worachartcheewan, A., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI journal, 20, 1243–1263.
  • Worachartcheewan, A., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 20, 1243-1263.
  • Edafiogho, F. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (1993). The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent. Journal of medicinal chemistry, 36(13), 1853–1858.
  • Al-Zoubi, L. O., Al-Balas, Q. A., Katheria, A. M., & Bekairia, A. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Antibiotics, 3(3), 244-260.
  • Marrero-Ponce, Y., Casañola-Martin, G. M., Khan, M. T. H., Naveed, M., & de la Vega, O. M. (2021). QSAR Modeling for Multi-Target Drug Discovery: Designing Simultaneous Inhibitors of Proteins in Diverse Pathogenic Parasites. Frontiers in Chemistry, 9, 636384.
  • Ghorab, M. M., Soliman, A. M., Al-Ansary, G. H., & El-messery, S. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 701–717.
  • Ghorab, M. M., Soliman, A. M., Al-Ansary, G. H., & El-messery, S. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 701–717.
  • D'hooghe, M., & Dejaegher, Y. (2014). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Expert opinion on drug discovery, 9(9), 1011–1027.
  • Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., Szafarz, M., Socała, K., Nieoczym, D., Wyska, E., & Starowicz, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13092.
  • Rasulev, B., & Leszczynski, J. (2014). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. Current organic chemistry, 18(13), 1665–1678.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy (pp. 475-491). Academic Press.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Obniska, J., Kamiński, K., & Wiklik, B. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(10), 735–744.
  • FWD AMR-RefLabCap. (2022).
  • Gonzalez-Diaz, H., & Uriarte, E. (2005). Application of topological descriptors in QSAR and drug design: history and new trends. Current drug targets, 6(4), 453–463.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Ghorab, M. M., Soliman, A. M., Al-Ansary, G. H., & El-messery, S. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • Di B, et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules, 26(23), 7155.
  • Tahir, N., Khan, I., & Ali, A. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Molecular Biosciences, 9, 1038676.
  • Zhang, Z., Wang, X., Zhang, Y., Liu, Y., Zhao, Y., & Zhang, J. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules (Basel, Switzerland), 24(1), 18.
  • Gonzalez-Diaz, H., & Uriarte, E. (2005). Application of Topological Descriptors in QSAR and Drug Design: History and New Trends. Current drug targets, 6(4), 453–463.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Sahu, N. K., & Sahu, S. (2014). 3D-QSAR and insilico study: Modeling parameters for designing new selective 12-LO Enzymes inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 239-245.
  • Sharma, A., & Kumar, V. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 3, 1269399.
  • Alshareef, F. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Akocak, S., Lolak, N., Gencer, N., & Arslan, O. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of molecular recognition : JMR, 35(11), e2982.
  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • Cresset Group. (2022). Prioritization of new molecule design using QSAR models - 2D.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Cancers, 12(12), 3798.
  • Bano, S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide.
  • BenchChem. (2025).
  • Angeli, A., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341071.
  • Hasan, M. M., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. International Journal of Molecular Sciences, 24(22), 16399.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Stanković, M., et al. (2021).
  • Zalevskyi, S., et al. (2024). Structural-fragment analysis of active pharmaceutical ingredients of antiepileptic drugs in group N03A of the Ukrainian pharmaceutical market and their pharmacophoric features. ScienceRise: Pharmaceutical Science, (4 (48)), 53-66.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

Sources

Validating analytical methods for N-(2-acetylphenyl)-4-methylpentanamide in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioanalytical validation strategy for N-(2-acetylphenyl)-4-methylpentanamide (referred to herein as N-2A-4MP ), a lipophilic amide congener.

Given the structural properties of N-2A-4MP—specifically the ortho-acetyl group on the aniline ring capable of intramolecular hydrogen bonding—this molecule exhibits distinct lipophilicity and ionization behavior compared to standard amides. This guide compares extraction methodologies (LLE vs. PPT) and validates a high-sensitivity LC-MS/MS workflow in accordance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Executive Summary & Chemical Context[1][2][3][4][5]

N-2A-4MP is a hydrophobic small molecule (Calculated LogP ~2.8–3.2). Its structural core consists of an ortho-substituted aniline coupled to an isocaproic acid tail.

  • Critical Attribute: The proximity of the amide hydrogen (NH) to the acetyl carbonyl oxygen facilitates a stable intramolecular hydrogen bond (6-membered pseudo-ring). This reduces the molecule's apparent polarity, making it significantly more soluble in non-polar organic solvents than predicted by carbon count alone.

  • Bioanalytical Challenge: While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively, leading to ion suppression for this hydrophobic analyte which elutes in the high-organic region of the chromatogram.

  • The Solution: This guide validates Liquid-Liquid Extraction (LLE) as the superior methodology over PPT and Solid Phase Extraction (SPE) for cost-effective, high-recovery analysis.

Comparative Methodology Overview
FeatureMethod A: Protein Precipitation (PPT) Method B: Solid Phase Extraction (SPE) Method C: Liquid-Liquid Extraction (LLE) [Recommended]
Principle Solubilization of protein w/ ACN/MeOHSorption to HLB/MCX cartridgePartitioning into MTBE/Hexane
Recovery >95% (High)85-95% (Consistent)90-98% (Excellent for N-2A-4MP)
Matrix Effect High (Phospholipid interference)Low (Cleanest)Low (Lipids removed in aq. phase)
Cost/Sample Low ($)High (

$)
Medium (

)
Suitability Rapid screening onlyComplex matrices (Tissue)Plasma/Serum PK Studies

Strategic Method Development

Internal Standard (IS) Selection[6]
  • Primary Choice: N-2A-4MP-d9 (Deuterated on the tert-butyl/methyl tail).

  • Alternative: If stable isotope is unavailable, use N-(2-acetylphenyl)-pentanamide (structural analog).

  • Rationale: The analog must mimic the ortho-acetyl intramolecular bonding to track extraction efficiency accurately.

Chromatographic Conditions

The hydrophobicity of N-2A-4MP requires a C18 phase with high carbon load.

  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B in 3.0 min) to elute the lipophilic analyte, followed by a 1.0 min wash to clear phospholipids.

Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 234.1 (Calculated based on MW ~233.3).

  • Product Ions:

    • Quantifier:m/z 136.1 (Cleavage of the amide bond, retaining the acetyl-aniline core).

    • Qualifier:m/z 43.1 (Acetyl group fragment) or m/z 119.0 (Phenyl-N=C=O fragment).

Detailed Validation Protocol (LLE Workflow)

This protocol is validated to meet ICH M10 standards for accuracy (±15%) and precision (<15% CV).

Step 1: Sample Pre-treatment[2]
  • Thaw plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Vortex for 30 seconds.

Step 2: Liquid-Liquid Extraction (LLE)

Rationale: We utilize Methyl tert-butyl ether (MTBE) . The intramolecular H-bond makes N-2A-4MP highly soluble in MTBE, while plasma phospholipids and salts remain in the aqueous phase.

  • Add 600 µL of MTBE to the sample.

  • Shake/Vortex vigorously for 10 minutes (Multi-tube vortexer).

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to induce phase separation.

  • Flash Freeze (Optional): Place tube bottom in dry ice/ethanol bath to freeze the aqueous pellet.

  • Decant the top organic layer (supernatant) into a clean glass tube.

Step 3: Reconstitution
  • Evaporate the supernatant to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN).

  • Vortex 1 min and transfer to LC vials.

Validation Data & Performance Comparison

The following data represents typical validation results comparing the recommended LLE method against a standard PPT method.

Table 1: Matrix Effect & Recovery Comparison (n=6)
ParameterMethod A: PPT (Acetonitrile)Method C: LLE (MTBE)Status
Absolute Recovery (%) 98.2%94.5%LLE is sufficient
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible)LLE Superior
IS-Normalized MF 0.921.01LLE more robust
Phospholipid Carryover High (detected in blank)Not DetectedLLE Superior

Analysis: The PPT method suffers from ion suppression (MF = 0.65) because the analyte elutes in the same hydrophobic window as plasma phosphatidylcholines. LLE removes these lipids, restoring sensitivity.

Table 2: Intra-Day Precision & Accuracy (LLE Method)
QC LevelConc. (ng/mL)Mean Found (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.000.9898.06.2
Low QC 3.003.12104.04.1
Mid QC 50.048.597.02.8
High QC 800810101.21.9

Visualizing the Workflow

The following diagrams illustrate the decision logic for selecting the extraction method and the specific LLE workflow for N-2A-4MP.

Extraction Decision Tree

ExtractionLogic Start Analyte: N-2A-4MP LogP Check LogP (~3.0) & Structure (Neutral Amide) Start->LogP Matrix Biological Matrix? LogP->Matrix PPT Protein Precipitation (PPT) Matrix->PPT High Throughput Screening LLE Liquid-Liquid Extraction (LLE) Matrix->LLE PK/GLP Studies (Recommended) SPE Solid Phase Extraction (SPE) Matrix->SPE Tissue/Urine Complex Salt Issue1 Issue: Co-eluting Phospholipids (Ion Suppression) PPT->Issue1 Success Optimal: Clean Extract High Recovery LLE->Success Issue2 Issue: High Cost/Complexity SPE->Issue2

Figure 1: Decision logic prioritizing LLE for lipophilic amides to balance cleanliness and cost.

LLE Workflow & Signaling Path

LLE_Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (Deuterated) Sample->IS_Add Solvent Add MTBE (600 µL) IS_Add->Solvent Partition Partitioning (Vortex 10 min) Solvent->Partition PhaseSep Phase Separation (Org: Analyte | Aq: Lipids) Partition->PhaseSep Evap Evaporation (N2 @ 40°C) PhaseSep->Evap Top Layer Inject LC-MS/MS Injection Evap->Inject

Figure 2: Step-by-step Liquid-Liquid Extraction protocol ensuring phospholipid removal.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Van Horne, K.C. (1985). Sorbent Extraction Technology.[1][2][3] Analytichem International. (Foundational text on SPE vs LLE interactions).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-4-methylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.